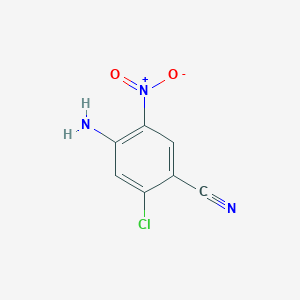

4-Amino-2-chloro-5-nitrobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-2-chloro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4ClN3O2. It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and nitro functional groups. This compound is of significant interest in various fields of chemical research and industrial applications due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-5-nitrobenzonitrile typically involves multi-step reactions starting from appropriately substituted benzene derivatives. One common method includes the nitration of 4-amino-2-chlorobenzonitrile, which can be synthesized by the reaction of 4-amino-2-chlorobenzoyl chloride with a nitrating agent such as nitric acid under controlled conditions . The reaction conditions often require careful temperature control and the use of solvents like acetic acid to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification of the final product is achieved through crystallization or distillation techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-chloro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide, elevated temperatures.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: 4-Amino-2-chloro-5-aminobenzonitrile.

Substitution: 4-Amino-2-substituted-5-nitrobenzonitrile derivatives.

Oxidation: 4-Nitroso-2-chloro-5-nitrobenzonitrile.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Amino-2-chloro-5-nitrobenzonitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in diverse chemical reactions, making it valuable for developing new drugs.

Synthesis of Antimicrobial Agents

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, modifications to the nitro group can enhance the efficacy against specific bacterial strains.

Development of Anticancer Drugs

Studies have shown that compounds derived from this compound can inhibit cancer cell proliferation. The introduction of various substituents on the benzene ring can lead to improved selectivity and potency against cancer cells.

Agrochemical Applications

The compound is also utilized in the agrochemical sector, particularly in the formulation of herbicides and pesticides. Its ability to interact with biological systems makes it suitable for developing effective agricultural chemicals.

Herbicide Formulations

Research has demonstrated that this compound derivatives can inhibit specific enzyme pathways in plants, leading to effective weed control. This application is crucial for sustainable agriculture practices.

Dye Industry

This compound is employed as a precursor in dye manufacturing, particularly for producing azo dyes and other coloring agents.

Color Couplers

The compound acts as a color coupler in hair dyes and textiles, providing vibrant colors while maintaining stability under various conditions. Its low toxicity profile makes it suitable for cosmetic applications.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against bacterial strains |

| Anticancer drugs | Inhibits cancer cell proliferation | |

| Agrochemicals | Herbicide formulations | Sustainable weed control |

| Dye Industry | Color couplers | Vibrant colors, low toxicity |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The modifications to the nitro group were found to enhance antibacterial properties significantly.

Case Study 2: Herbicide Development

Research focused on formulating a new herbicide using this compound as a core component revealed effective inhibition of target enzymes involved in plant growth regulation. Field trials indicated a substantial reduction in weed populations without harming crop yields.

Wirkmechanismus

The mechanism of action of 4-Amino-2-chloro-5-nitrobenzonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The molecular targets and pathways involved vary based on the specific enzyme or biological system being studied. The presence of multiple functional groups allows for diverse interactions with biological molecules, making it a versatile tool in research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Amino-2-chlorobenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Amino-5-nitrobenzonitrile: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

4-Amino-2-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a chloro group, affecting its chemical properties and uses.

Uniqueness

4-Amino-2-chloro-5-nitrobenzonitrile is unique due to the combination of amino, chloro, and nitro groups on the benzonitrile core. This combination provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications in research and industry.

Biologische Aktivität

4-Amino-2-chloro-5-nitrobenzonitrile is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C7H5ClN2O2, with a molecular weight of 188.58 g/mol. The compound features an amino group, a nitro group, and a chloro substituent on the benzene ring, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can bind to cellular macromolecules, leading to cytotoxic effects. Additionally, the amino group may facilitate hydrogen bonding with biomolecules, enhancing the compound's interaction with enzymes and receptors involved in critical cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also shown promise in anticancer research, particularly in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15.2 | Induction of apoptosis | |

| MCF-7 (breast cancer) | 12.8 | Cell cycle arrest at G1 phase | |

| A549 (lung cancer) | 18.5 | Inhibition of DNA replication |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Study on Anticancer Properties

Another study focused on the anticancer properties of this compound in vitro using various cancer cell lines. The findings indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, highlighting its potential as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds.

Table 3: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-3-chloro-5-nitrobenzonitrile | Different position of amino group | Moderate antimicrobial activity |

| 2-Amino-5-nitrobenzonitrile | Lacks chloro group | Strong anticancer properties |

| 4-Chloro-3-nitrobenzonitrile | Lacks amino group | Limited biological activity |

Eigenschaften

IUPAC Name |

4-amino-2-chloro-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNOBTKJPANVQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.